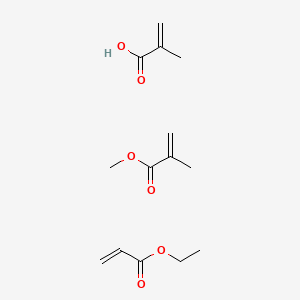

Ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Description

This article provides a detailed comparison of three structurally related compounds: ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid. These compounds belong to the acrylate and methacrylate families, which are critical in industrial and pharmaceutical applications. Their differences in functional groups, reactivity, and applications are explored below, supported by synthesis routes, physical properties, and research findings.

Properties

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3(2)4(5)6/h1H2,2-3H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQSVSBTUKVOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25133-97-5, 149341-90-2 | |

| Record name | Ethyl acrylate-methacrylic acid-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25133-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Beads with a methacrylate odor; [Lucite MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25133-97-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025133975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate and methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

There are six principal industrial methods for synthesizing ethyl acrylate:

| Method | Description | Notes |

|---|---|---|

| Acrylonitrile Method | Hydrolysis of acrylonitrile with sulfuric acid to acrylamide sulfate, then esterification with ethanol. | Early method, produces ammonium bisulfate as by-product. |

| β-Propiolactone Method | Reaction of ketene with anhydrous formaldehyde to form β-propiolactone, followed by alcoholysis. | Gas phase reaction at ~25°C with AlCl3 catalyst. |

| Reppe (Acetylene) Method | Reaction of acetylene, carbon monoxide, and ethanol under high pressure with catalysts. | Known as the high-pressure Reppe process. |

| Hydrolysis of Acrylonitrile and Alcohol | Hydrolysis of acrylonitrile followed by esterification with alcohol. | Similar to acrylonitrile method but varies in conditions. |

| Propylene Oxidation Method | Oxidation of propylene to acrolein, further oxidation to acrylic acid, then esterification with ethanol. | Currently the most widely used industrial method due to efficiency and scalability. |

| Ethylene Cyanohydrin Method | Early method involving ethylene cyanohydrin as intermediate. | Largely replaced by more efficient methods. |

The propylene oxidation method involves two main steps:

- Catalytic oxidation of propylene to acrolein.

- Further oxidation of acrolein to acrylic acid.

Subsequently, acrylic acid reacts with ethanol in the presence of ion exchange resin catalysts under reflux to form ethyl acrylate continuously.

Reaction equation for esterification:

$$

\text{Acrylic acid} + \text{Ethanol} \xrightarrow[\text{Ion exchange resin}]{\text{Heat}} \text{Ethyl acrylate} + \text{Water}

$$

This method is favored industrially for its continuous operation and high purity product formation.

Methyl 2-methylprop-2-enoate (Methyl Methacrylate)

Chemical Nature: Methyl methacrylate is an ester of methacrylic acid and methanol, widely used in polymer industries.

Preparation Methods

The primary industrial route is the esterification of methacrylic acid with methanol :

- Catalyzed typically by sulfuric acid.

- Conducted under reflux conditions to drive the reaction to completion.

$$

\text{Methacrylic acid} + \text{Methanol} \xrightarrow[\text{H}2\text{SO}4]{\text{Reflux}} \text{Methyl methacrylate} + \text{Water}

$$

Other notable synthesis routes for methacrylic acid (the precursor) and methyl methacrylate include:

| Route | Description | Notes |

|---|---|---|

| Cyanohydrin Route | Condensation of acetone and hydrogen cyanide to acetone cyanohydrin, followed by hydrolysis and methanolysis. | Produces ammonium bisulfate as a by-product; widely used for MMA production. |

| Propionaldehyde Route | Hydroformylation of ethylene to propionaldehyde, condensation with formaldehyde to methacrolein, oxidation to methacrylic acid. | Multi-step with catalytic oxidation stages. |

| Isobutyric Acid Route | Hydrocarboxylation of propene to isobutyric acid, followed by oxidative dehydrogenation to methacrylic acid. | Uses HF catalyst; oxidative dehydrogenation catalyzed by metal oxides. |

| Methyl Acetylene Process | Reppe chemistry converting methyl acetylene, CO, and methanol to MMA in a single step with palladium catalyst. | High yield (~99%) process developed by Shell. |

| Isobutylene Routes | Direct oxidation of isobutylene or tert-butyl alcohol to methacrylic acid, followed by esterification. | Industrially significant alternative route. |

The cyanohydrin process is the largest-scale MMA production method worldwide, producing over 3 billion kilograms annually. It involves:

- Acetone + HCN → Acetone cyanohydrin

- Hydrolysis of acetone cyanohydrin with sulfuric acid to sulfate ester

- Methanolysis to yield MMA and ammonium bisulfate

This process is well optimized but generates significant ammonium sulfate waste, which can be converted to fertilizer.

2-Methylprop-2-enoic Acid (Methacrylic Acid)

Chemical Nature: Methacrylic acid is a carboxylic acid with a methyl substituent on the vinyl group, an important monomer precursor.

Preparation Methods

The main industrial synthesis methods for methacrylic acid include:

| Method | Description | Notes |

|---|---|---|

| Oxidation of Isobutyric Acid | Hydrocarboxylation of propylene to isobutyric acid, followed by catalytic oxidative dehydrogenation. | Uses HF catalyst and metal oxide catalysts; widely used industrial method. |

| Oxidation of Methacrolein | Methacrolein is oxidized to methacrylic acid using air or oxygen with metal oxide catalysts (Mo, V oxides). | Methacrolein is obtained by condensation of propionaldehyde and formaldehyde. |

| Propylene Oxidation | Propylene is oxidized to acrolein and further to acrylic acid; methylation leads to methacrylic acid. | Similar to acrylic acid production but adjusted for methyl substitution. |

The oxidation of propylene to acrylic acid is well established; methacrylic acid production follows similar catalytic oxidation principles but requires specific catalysts and conditions to accommodate the methyl group.

Summary Table of Preparation Methods

| Compound | Major Industrial Preparation Method | Key Catalysts/Conditions | By-products/Notes |

|---|---|---|---|

| Ethyl prop-2-enoate | Propylene oxidation → acrylic acid → esterification with ethanol | Mo, V oxides for oxidation; ion exchange resin for esterification | Water; continuous process preferred |

| Methyl 2-methylprop-2-enoate | Esterification of methacrylic acid with methanol | Sulfuric acid catalyst; reflux | Water; also produced via cyanohydrin route |

| 2-Methylprop-2-enoic acid | Oxidation of isobutyric acid or methacrolein | HF catalyst (for isobutyric acid); Mo, V oxides (oxidation) | Water; multi-step oxidation process |

Research Findings and Industrial Considerations

Catalyst Development: Ion exchange resins have improved esterification efficiency for ethyl acrylate production, enabling continuous operation at boiling point temperatures.

Environmental Impact: The cyanohydrin route for methyl methacrylate produces ammonium bisulfate, which requires management or conversion to fertilizer, influencing process economics.

Process Optimization: The propylene oxidation method for ethyl acrylate is currently the most widely used due to its scalability and lower environmental burden compared to older methods.

Emerging Technologies: The methyl acetylene (propyne) process for methyl methacrylate offers near-quantitative yields with palladium-based catalysts, presenting a promising alternative to traditional routes.

Chemical Reactions Analysis

This polymer undergoes various chemical reactions, including:

Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.

Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Applications in Material Science

-

Polymer Production :

- Ethyl Prop-2-enoate : Utilized in the production of ethylene acrylic acid copolymers (EAA) which are used in coatings for paints, varnishes, and adhesives due to their excellent adhesion and flexibility properties .

- Methyl 2-methylprop-2-enoate : A key monomer for poly(methyl methacrylate) (PMMA), which is extensively used in optical lenses, medical devices, and protective coatings .

- 2-Methylprop-2-enoic Acid : Serves as a precursor for superabsorbent polymers used in hygiene products like diapers due to their high absorbency.

- Coatings and Adhesives :

-

Biomedical Applications :

- Ethyl acrylate's biocompatibility allows it to be modified for use in drug delivery systems. Research is ongoing into its potential for creating hydrogels that can encapsulate drugs for controlled release.

Case Studies

-

Ethylene Acrylic Acid Copolymer (EAA) :

- A study highlighted the use of EAA in food packaging materials where its barrier properties significantly enhance shelf life by preventing moisture ingress. The polymer's flexibility also allows it to be processed into thin films suitable for various packaging applications.

-

Poly(methyl methacrylate) (PMMA) :

- PMMA produced from methyl methacrylate has been extensively studied for its application in medical devices such as intraocular lenses. Research demonstrated that PMMA's optical clarity and biocompatibility make it suitable for long-term implantation in the human body.

- Superabsorbent Polymers :

Mechanism of Action

The polymer exerts its effects through its unique molecular structure, which allows it to interact with various molecular targets. The pathways involved include the formation of stable films and coatings, which provide protective barriers in industrial applications. In biological systems, the polymer’s biocompatibility and controlled-release properties are crucial for its effectiveness in medical applications .

Comparison with Similar Compounds

Ethyl Prop-2-enoate (Ethyl Acrylate)

- IUPAC Name: Ethyl prop-2-enoate

- Molecular Formula : C₅H₈O₂

- Structure: An ester derivative of acrylic acid (prop-2-enoic acid) with an ethyl group attached to the oxygen atom.

- Key Properties :

- Applications: Used in paints, textiles, and non-woven fibers . Intermediate in pharmaceutical synthesis (e.g., chromene derivatives) .

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)

- IUPAC Name: Methyl 2-methylprop-2-enoate

- Molecular Formula : C₅H₈O₂

- Structure: Ester of methacrylic acid (2-methylprop-2-enoic acid) with a methyl group. The α-carbon bears a methyl substituent, enhancing steric hindrance.

- Key Properties :

- Clear liquid with a fruity odor.

- Boiling point: ~101°C (literature-derived).

- Low water solubility; polymerizes readily.

- Applications :

2-Methylprop-2-enoic Acid (Methacrylic Acid)

- IUPAC Name: 2-Methylprop-2-enoic acid

- Molecular Formula : C₄H₆O₂

- Structure : Carboxylic acid derivative with a methyl group on the α-carbon of acrylic acid.

- Key Properties :

- Applications :

Comparative Analysis

Structural and Functional Differences

| Feature | Ethyl Prop-2-enoate | Methyl 2-Methylprop-2-enoate | 2-Methylprop-2-enoic Acid |

|---|---|---|---|

| Functional Group | Ester (R-O-CO-) | Ester with α-methyl substituent | Carboxylic acid (-COOH) |

| Substituents | Ethyl group on oxygen | Methyl group on oxygen and α-carbon | Methyl group on α-carbon |

| Reactivity | Undergoes radical polymerization | Slower polymerization due to steric hindrance | Acid-catalyzed esterification |

Physical Properties

| Property | Ethyl Prop-2-enoate | Methyl 2-Methylprop-2-enoate | 2-Methylprop-2-enoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 100.12 | 100.12 | 86.09 |

| Boiling Point (°C) | ~99 | ~101 | ~161 |

| Solubility | Slightly soluble in water | Insoluble in water | Soluble in hot water |

Research Findings and Industrial Relevance

- Ethyl Prop-2-enoate: Demonstrated utility in synthesizing chromene derivatives (e.g., ethyl (2E)-3-(5′-methoxy-2′-propargyloxyphenyl)prop-2-enoate) for bioactive molecules .

- Methyl 2-Methylprop-2-enoate: Critical in gas–liquid phase reactions for functionalized polymers .

- 2-Methylprop-2-enoic Acid: Hydrogen-bonding motifs influence crystal packing, relevant to material design .

Biological Activity

Ethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and 2-methylprop-2-enoic acid are compounds of significant interest due to their diverse biological activities. This article explores their chemical properties, biological effects, and potential applications in various fields, including medicinal chemistry and agriculture.

-

Ethyl Prop-2-enoate :

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

- Structure : Contains an alkene functional group that contributes to its reactivity in various chemical reactions.

-

Methyl 2-methylprop-2-enoate :

- Molecular Formula : C₆H₁₀O₂

- Molecular Weight : 114.15 g/mol

- Structure : Similar to ethyl prop-2-enoate but with a methyl group that enhances its steric properties.

-

2-Methylprop-2-enoic Acid (also known as Methacrylic Acid) :

- Molecular Formula : C₄H₆O₂

- Molecular Weight : 86.09 g/mol

- Structure : Contains a carboxylic acid group which is crucial for its biological activity.

The biological activities of these compounds are primarily attributed to their ability to interact with various biological macromolecules, including proteins and nucleic acids. They can act as Michael acceptors, which are known to react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification.

-

Neurotoxic Effects :

- Organophosphorus compounds similar to ethyl prop-2-enoate have been shown to inhibit acetylcholinesterase, leading to neurotoxic effects in pests and potentially in humans. This mechanism is critical for the development of pesticides.

-

Antimicrobial Properties :

- Some derivatives exhibit antimicrobial activity, making them candidates for pharmaceutical applications. For instance, studies have indicated that compounds with similar structures can inhibit the growth of bacteria and fungi.

-

Toxicity Studies :

- Research involving Tetrahymena pyriformis has demonstrated that these compounds can exhibit toxicity at certain concentrations, with EC50 values indicating the concentration required for 50% growth inhibition . Such studies are essential for understanding the environmental impact of these compounds.

Pesticide Development

A study focused on the synthesis of ethyl prop-2-enoate derivatives revealed their potential as effective pesticides. The derivatives were tested for their ability to inhibit insect acetylcholinesterase, showing promising results that could lead to the development of new pest control agents.

Medicinal Chemistry Applications

Research has explored the use of methacrylic acid derivatives in drug design. Molecular docking studies indicated that these compounds could bind effectively to specific protein targets involved in disease pathways, suggesting their potential as therapeutic agents .

Data Summary

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Ethyl Prop-2-enoate | C₅H₈O₂ | 100.12 g/mol | Neurotoxic effects; pesticide potential |

| Methyl 2-methylprop-2-enoate | C₆H₁₀O₂ | 114.15 g/mol | Antimicrobial properties |

| 2-Methylprop-2-enoic Acid | C₄H₆O₂ | 86.09 g/mol | Drug design applications |

Q & A

Q. What are the optimal synthetic routes for ethyl prop-2-enoate in laboratory settings?

Ethyl prop-2-enoate is synthesized via acid-catalyzed esterification of prop-2-enoic acid (acrylic acid) with ethanol. Key steps include:

- Using sulfuric acid as a catalyst under reflux conditions (~78°C).

- Employing Dean-Stark traps to remove water and shift equilibrium toward ester formation.

- Purification via fractional distillation to achieve >90% yield .

Q. How can spectroscopic techniques characterize methyl 2-methylprop-2-enoate?

- NMR : H NMR reveals vinyl protons (δ 5.5–6.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm).

- IR : Peaks at ~1720 cm (ester C=O) and 1630 cm (C=C stretching).

- X-ray crystallography : Resolve crystal packing using SHELX programs for refinement .

Q. What are common side reactions during the synthesis of these esters?

- Transesterification : Minimized by using excess alcohol.

- Hydration of the double bond : Avoided via anhydrous conditions.

- Oligomerization : Controlled by maintaining low reaction temperatures (e.g., <80°C) .

Q. How does the molecular structure of 2-methylprop-2-enoic acid influence its reactivity?

The α,β-unsaturated carbonyl system enables conjugate additions (e.g., Michael additions) and electrophilic attacks. The methyl group at C2 sterically hinders nucleophilic approaches, directing reactivity to the β-carbon .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of 2-methylprop-2-enoic acid derivatives?

DFT methods (e.g., B3LYP/6-31G*) model reaction pathways, such as:

- Electron density distribution : Localize reactive sites using Colle-Salvetti correlation-energy functionals.

- Transition-state analysis : Calculate activation energies for nucleophilic additions or cycloadditions .

Q. How can contradictions in reported reaction yields for ethyl prop-2-enoate derivatives be resolved?

- Variable optimization : Use design of experiments (DoE) to test parameters (catalyst loading, temperature).

- Impurity profiling : Employ HPLC-MS to identify byproducts affecting yield.

- Statistical validation : Apply ANOVA to compare literature data with experimental replicates .

Q. What role do hydrogen-bonding networks play in the crystal packing of 2-methylprop-2-enoate esters?

- Graph set analysis : Identify patterns (e.g., chains) using Etter’s formalism.

- ORTEP visualization : Map intermolecular interactions (C–H⋯O/N) contributing to supramolecular architectures .

Q. How do substituents on the phenyl ring affect the biological activity of methyl (2E)-3-(2-fluorophenyl)prop-2-enoate?

- Electron-withdrawing groups (e.g., –F) : Enhance electrophilicity of the α,β-unsaturated system, increasing reactivity with biological nucleophiles.

- Comparative studies : Use analogs (e.g., 4-chloro or 4-methoxy derivatives) to correlate substituent effects with IC values in enzyme assays .

Q. What methodologies validate the regioselectivity of cycloadditions involving ethyl 2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate?

- Kinetic vs. thermodynamic control : Monitor product ratios under varying temperatures.

- Hammett plots : Corlate substituent σ values with reaction rates to determine electronic effects.

- X-ray diffraction : Confirm regiochemistry of adducts crystallographically .

Q. How can advanced crystallization techniques improve the purity of 2-methylprop-2-enoic acid derivatives?

- Solvent screening : Use Hansen solubility parameters to identify optimal recrystallization solvents.

- Seeding : Introduce pre-formed crystals to control polymorphism.

- High-throughput screening : Employ robotics to test >100 conditions for crystal growth .

Methodological Guidance

- For computational studies : Validate DFT results with experimental kinetics (e.g., stopped-flow spectroscopy).

- For crystallography : Use SHELXL for refinement and OLEX2 for structure visualization .

- For synthetic optimization : Apply response surface methodology (RSM) to maximize yield while minimizing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.